molecular formula C15H17ClN4OS B2984439 (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 1797185-84-2

(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B2984439
CAS RN: 1797185-84-2
M. Wt: 336.84
InChI Key: KBGSACCOQFNNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method and has various applications in scientific research. The purpose of

Scientific Research Applications

Synthesis and Molecular Docking

Compounds with structures similar to the requested chemical have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. For instance, Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds with oxazole, pyrazoline, and pyridine entities, showing significant anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA) and also demonstrated in vitro antibacterial and antifungal activities. These compounds could serve as a foundation for further research into their application in treating various diseases, including cancer and infections caused by pathogenic microorganisms (Katariya, Vennapu, & Shah, 2021).

Crystal Structures and Derivatives

Heydari et al. (2016) focused on synthesizing new thiazole derivatives, providing insights into their molecular structures through X-ray diffraction methods. These derivatives, such as 2-(diphenylamino)-4-phenylthiazol-5-yl methanone, contribute to understanding the structural basis for the biological activity of such compounds, which could be pivotal in designing drugs with improved efficacy and specificity (Heydari, Shahrekipour, Graiff, & Tahamipour, 2016).

Antiviral and Antimicrobial Applications

Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showing promising antiviral activity against the tobacco mosaic virus. This highlights the potential of such compounds in the development of new antiviral agents, which is crucial in the ongoing fight against viral diseases (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4OS/c1-19-10-13(17-18-19)15(21)20-7-6-14(22-9-8-20)11-4-2-3-5-12(11)16/h2-5,10,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGSACCOQFNNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.